N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide
Description
N-(3,4-Difluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3-nitrobenzenesulfonyl group attached to a 3,4-difluorophenylamine moiety. The 3,4-difluorophenyl substituent may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, though direct data on this compound’s applications or bioactivity are absent in the evidence.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-11-5-4-8(6-12(11)14)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPABOGLBTHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Sulfonation: The nitrobenzene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Substitution: The final step involves the substitution of the hydrogen atoms on the benzene ring with difluorophenyl groups using a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Formation of N-(3,4-difluorophenyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the difluorophenyl groups.
Scientific Research Applications
Anticancer Applications
The compound has demonstrated notable efficacy in various cancer models, particularly through its ability to induce apoptosis and inhibit cell proliferation.
Case Study 1: Leukemia Treatment
- A study evaluated the compound's effects on L1210 lymphoid leukemia cells, revealing selective toxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways, leading to increased caspase activity. This suggests that the compound may serve as a potential therapeutic agent for leukemia by promoting programmed cell death in malignant cells.
Case Study 2: Breast Cancer Cell Lines
- Another investigation focused on MCF-7 breast cancer cells, where the compound significantly inhibited cell proliferation. The study indicated that this inhibition was associated with disruption of the cell cycle at the G1 phase, preventing further division. Such findings underline the compound's potential as a targeted therapy for breast cancer.
Other Therapeutic Applications
Beyond oncology, N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide shows promise in other therapeutic areas:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, making them candidates for antiviral therapies .
- Anti-inflammatory Properties : Some sulfonamide derivatives have been studied for their anti-inflammatory effects, potentially offering new avenues for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy:
| Structural Feature | Activity |
|---|---|
| Nitro group | Enhances cytotoxicity against cancer cells |
| Sulfonamide moiety | Critical for biological activity and solubility |
| Fluorine substituents | Improve binding affinity to target proteins |
This table summarizes how specific structural components contribute to the compound's biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The difluorophenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Fluorine vs. Chlorine/Methoxy: Fluorine’s high electronegativity may improve metabolic stability and membrane permeability compared to bulkier chlorine or methoxy substituents .
Synthetic Considerations :
- Yields for similar compounds (e.g., N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide) are reported at 56% under mild conditions, suggesting that steric hindrance from fluorine or nitro groups might necessitate optimized reaction protocols .
Biological Relevance: While N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is implicated as a tyrosinase inhibitor for skin whitening , the nitro-substituted analog’s bioactivity remains unstudied.
Crystallographic Analysis :
- Structural determination of sulfonamides typically employs tools like SHELXL for refinement and ORTEP-3 for visualization, as seen in analogous compounds . The absence of crystallographic data for the target compound highlights a research gap.
Biological Activity
N-(3,4-difluorophenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
The primary mechanism of action for this compound is the inhibition of specific enzymes. Sulfonamides are known to mimic natural substrates, allowing them to bind to active sites of enzymes, thus inhibiting their activity. This compound particularly affects enzymes involved in bacterial metabolism, which is crucial for its antibacterial properties against Gram-positive and some Gram-negative bacteria.
Structure-Activity Relationships (SAR)
The structural modifications in this compound enhance its biological activity. The presence of fluorine atoms is believed to improve pharmacokinetic properties and selectivity for biological targets. The nitro group at the para position may also contribute to its biological profile by influencing electronic properties and reactivity .
Biological Activities
- Antibacterial Activity :
-
Anti-inflammatory Effects :
- Research suggests that compounds with similar structures may exhibit anti-inflammatory activities by modulating cellular signaling pathways involved in inflammation.
- Anticancer Potential :
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives, including this compound, demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics, indicating strong potential as an alternative therapeutic agent .
Case Study 2: Anti-inflammatory Activity
In vitro assays showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a promising role in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,5-difluorophenyl)-2-nitrobenzenesulfonamide | C12H9F2N3O4S | Different fluorine substitution pattern |
| N-(4-fluorophenyl)-2-nitrobenzenesulfonamide | C12H10FNO4S | Contains only one fluorine atom |
| N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide | C12H10F2N2O4S | Different positional isomer affecting biological activity |
This table highlights how structural variations can influence the biological activity and therapeutic potential of sulfonamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
